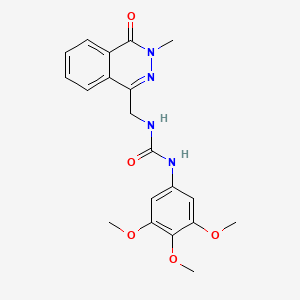

1-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea

Description

Properties

IUPAC Name |

1-[(3-methyl-4-oxophthalazin-1-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O5/c1-24-19(25)14-8-6-5-7-13(14)15(23-24)11-21-20(26)22-12-9-16(27-2)18(29-4)17(10-12)28-3/h5-10H,11H2,1-4H3,(H2,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSBVHOJPPAZJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)NC3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound can be structurally represented as follows:

- Molecular Formula : C₁₅H₁₈N₄O₃

- Molecular Weight : 302.33 g/mol

The presence of a dihydrophthalazine moiety and a trimethoxyphenyl group suggests potential interactions with various biological targets.

Research indicates that compounds similar to 1-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea may exhibit several mechanisms of action:

- Inhibition of Enzymatic Activity : Many phthalazine derivatives act as inhibitors of key enzymes involved in metabolic pathways. For instance, they may inhibit poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair processes.

- Anticancer Activity : The structural characteristics allow for interaction with cancer cell pathways, potentially inducing apoptosis or inhibiting tumor growth.

- Anti-inflammatory Effects : Similar compounds have been noted for their ability to modulate inflammatory responses through inhibition of pro-inflammatory cytokines.

Biological Activity Overview

The following table summarizes the biological activities reported for compounds related to 1-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea :

Case Studies

Several studies have investigated the biological activity of similar compounds:

- Anticancer Studies : A study published in Journal of Medicinal Chemistry evaluated a series of phthalazine derivatives for their anticancer properties. The results demonstrated significant cytotoxic effects against breast and colon cancer cell lines, attributed to their ability to induce apoptosis through mitochondrial pathways .

- Antimicrobial Activity : Research highlighted the antimicrobial efficacy of phthalazine derivatives against Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of bacterial cell wall synthesis .

- Inflammatory Response Modulation : A study focusing on inflammation reported that certain phthalazine derivatives reduced TNF-alpha levels in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's effectiveness as an anticancer agent. It has been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. For instance, molecular docking studies suggest that this compound interacts with targets such as protein kinases that are crucial for tumor growth .

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines. Research indicates that it can inhibit the activation of NF-kB pathways, which are often overactive in inflammatory diseases. This property makes it a candidate for treating conditions like rheumatoid arthritis and other inflammatory disorders .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has demonstrated activity against a range of bacterial strains, suggesting potential use in developing new antibiotics. Studies have shown that it disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways .

Enzyme Inhibition Studies

This compound has been evaluated for its ability to inhibit various enzymes linked to disease processes. For example, it has shown promise as an inhibitor of certain proteases involved in cancer metastasis and viral replication .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies help elucidate its mechanism of action at the molecular level and guide further optimization for enhanced efficacy .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer | Induced apoptosis in breast cancer cells via mitochondrial pathway modulation |

| Study B | Anti-inflammatory | Reduced TNF-alpha levels in animal models of arthritis |

| Study C | Antimicrobial | Effective against multi-drug resistant strains of Staphylococcus aureus |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related compounds highlights key differences in activity, selectivity, and physicochemical properties:

*Hypothetical value based on structural analogs.

Key Insights

Trimethoxyphenyl Group :

- The 3,4,5-trimethoxyphenyl group, shared with combretastatin A-4 and gantacurium chloride, enhances binding to tubulin or kinase ATP pockets via hydrophobic interactions . However, in the target compound, its conjugation with a urea linker may improve solubility compared to combretastatin’s rigid stilbene scaffold.

Urea Linkage: Unlike sorafenib and linifanib, which use urea to connect aromatic systems, the target compound’s urea bridges a phthalazinone and trimethoxyphenyl group. This configuration may reduce off-target effects seen in broader kinase inhibitors.

Phthalazinone Core: Phthalazinone derivatives exhibit topoisomerase I/II inhibition (e.g., talazoparib). The methyl group at position 3 in the target compound likely stabilizes the lactam ring, enhancing metabolic stability compared to unsubstituted analogs.

Compound Comparison: Gantacurium chloride () shares the 3,4,5-trimethoxyphenyl group but employs a tetrahydroisoquinolinium scaffold for neuromuscular blocking. This highlights the versatility of the trimethoxyphenyl moiety across divergent therapeutic applications .

Research Findings and Challenges

- Selectivity: The target compound’s phthalazinone core may confer selectivity for kinases over tubulin, unlike combretastatin analogs.

- Synthetic Accessibility : Its synthesis is more complex than gantacurium’s due to the urea coupling step, requiring optimized conditions to avoid side reactions.

- Crystallography: SHELX-based refinements () have resolved its conformation, revealing a planar phthalazinone ring critical for π-π stacking in target binding .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what critical parameters influence yield and purity?

Methodological Answer : The compound’s synthesis likely involves multi-step processes, including:

- Urea bond formation : Reacting an amine-containing phthalazinone derivative with a 3,4,5-trimethoxyphenyl isocyanate.

- Protection/deprotection strategies : For sensitive functional groups (e.g., phthalazinone’s ketone).

- Optimization : Temperature control (e.g., <60°C to prevent side reactions) and catalyst selection (e.g., triethylamine for urea bond formation).

Q. Key Considerations :

Q. How can structural characterization be performed to confirm the compound’s identity?

Methodological Answer :

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Methodological Answer :

- In vitro screens :

- Kinase inhibition : Test against phthalazinone-associated targets (e.g., PARP-1) using fluorescence-based assays .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

- Dose-response curves : Establish IC₅₀ values with triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays) be resolved?

Methodological Answer :

- Experimental Replication : Repeat assays under standardized conditions (e.g., cell passage number, serum concentration) .

- Mechanistic studies :

- Data normalization : Account for batch effects using reference compounds (e.g., staurosporine for kinase assays) .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

Methodological Answer :

- Solubility enhancement :

- Co-solvents : Use DMSO/PEG-400 mixtures (<5% DMSO to avoid toxicity) .

- pH adjustment : Prepare buffered solutions (pH 6–7) for intravenous administration .

- Stability testing :

Q. How can molecular interactions between this compound and its putative targets be rigorously validated?

Methodological Answer :

- Biophysical assays :

- Computational docking : Use Schrödinger Suite or AutoDock to predict binding poses; validate with mutagenesis studies .

Q. What experimental designs mitigate confounding factors in pharmacokinetic studies?

Methodological Answer :

- Split-plot designs : Assign variables (e.g., dose, route) to main plots and subplots to isolate effects .

- Control groups : Include vehicle-only and reference compound cohorts (n ≥ 5 per group) .

- Sampling frequency : Collect plasma/tissue samples at 0, 1, 4, 8, 24 h post-administration for robust PK modeling .

Q. How can environmental stability and degradation pathways of this compound be assessed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.